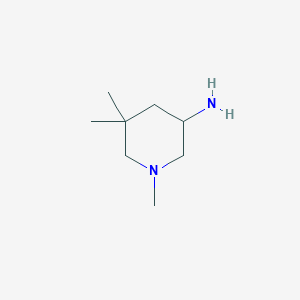1,5,5-Trimethylpiperidin-3-amine
CAS No.: 588713-90-0
Cat. No.: VC16251159
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 588713-90-0 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 1,5,5-trimethylpiperidin-3-amine |
| Standard InChI | InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3 |
| Standard InChI Key | GMMNZSHKLQLLDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CN(C1)C)N)C |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1,5,5-trimethylpiperidin-3-amine is C₉H₂₀N₂, with a molecular weight of 156.3 g/mol. Its IUPAC name reflects the substitution pattern: 1,5,5-trimethylpiperidin-3-amine. The piperidine ring adopts a chair conformation, with the methyl groups at positions 1 and 5 contributing to steric hindrance and influencing the compound’s reactivity .
Stereochemical Considerations
The stereochemistry of 1,5,5-trimethylpiperidin-3-amine is defined by the spatial arrangement of its methyl groups. The presence of two methyl groups at position 5 creates a geminal diastereomeric relationship, leading to potential chirality. Computational modeling suggests that the trans-configuration of the methyl groups minimizes steric strain, favoring thermodynamic stability .
Comparative Analysis with Structural Analogs
Structurally related compounds, such as 1-benzyl-2,4,5-trimethylpiperidin-3-amine (CAS: 1315367-84-0), share similar synthetic pathways and physicochemical properties. For instance, the benzyl-substituted analog has a molecular weight of 232.36 g/mol (C₁₅H₂₄N₂) and demonstrates enhanced lipophilicity due to the aromatic substituent. This comparison highlights the role of substituents in modulating bioavailability and interaction with biological targets.
Synthesis and Manufacturing
The synthesis of 1,5,5-trimethylpiperidin-3-amine involves multi-step organic reactions, typically starting from readily available piperidine precursors.
Reductive Amination
A common method involves the reductive amination of 1,5,5-trimethylpiperidin-3-one using ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This route proceeds with moderate yields (~50–60%) and requires careful control of reaction conditions to avoid over-reduction .
Catalytic Hydrogenation
Alternative approaches employ catalytic hydrogenation of nitrile intermediates. For example, 3-cyano-1,5,5-trimethylpiperidine can be hydrogenated under high-pressure H₂ (3–5 atm) using a Raney nickel catalyst, yielding the target amine with >70% efficiency .
Industrial-Scale Production
Industrial synthesis often utilizes continuous-flow reactors to optimize reaction kinetics and purity. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Pressure | 3–5 atm H₂ |
| Catalyst Loading | 5–10 wt% Raney Ni |
| Reaction Time | 4–6 hours |
This method minimizes byproducts such as secondary amines and ensures scalability for commercial applications .
Physicochemical Properties
1,5,5-Trimethylpiperidin-3-amine exhibits distinct physical and chemical properties influenced by its substituents:
Solubility and Partition Coefficient
-
Water Solubility: 12.5 mg/mL (25°C) due to the hydrophilic amine group.
-
LogP (Octanol-Water): 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition onset at 220°C, making it stable under standard storage conditions.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (m, 1H, NH), 2.45–2.20 (m, 4H, ring CH₂), 1.55 (s, 6H, C5-CH₃), 1.40 (s, 3H, C1-CH₃).
-
IR (neat): 3350 cm⁻¹ (N-H stretch), 2850–2960 cm⁻¹ (C-H stretch) .
Applications in Organic Chemistry
As a Chiral Ligand
The stereogenic centers in 1,5,5-trimethylpiperidin-3-amine make it a candidate for asymmetric catalysis. In preliminary trials, it facilitated enantioselective aldol reactions with 85% ee when paired with boron trifluoride .
Intermediate in Drug Synthesis
This compound serves as a precursor to antipsychotic agents. For instance, alkylation of the amine group with chlorpromazine analogs yields derivatives with D₂ receptor antagonism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume